molecular formula C8H14N2O B13950468 1-(1-isopropyl-1H-imidazol-2-yl)ethanol

1-(1-isopropyl-1H-imidazol-2-yl)ethanol

Cat. No.: B13950468
M. Wt: 154.21 g/mol
InChI Key: BEIWJNZSMYPYGY-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-imidazol-2-yl)ethanol is an imidazole-derived secondary alcohol characterized by an isopropyl substituent at the N1 position and a hydroxymethyl group at the C2 position of the imidazole ring. This compound serves as a key intermediate in pharmaceutical and catalytic applications due to its ability to participate in hydrogen bonding and asymmetric synthesis. Its synthesis often involves the reduction of ketone precursors, such as 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, using NaBH₄ in methanol under reflux conditions . The isopropyl group enhances lipophilicity, while the hydroxyl group enables intermolecular interactions, influencing crystallinity and solubility .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1-propan-2-ylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-6(2)10-5-4-9-8(10)7(3)11/h4-7,11H,1-3H3

InChI Key

BEIWJNZSMYPYGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative . Industrial production methods often involve multi-step processes that ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(1-Isopropyl-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Isopropyl-1H-imidazol-2-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Imidazole Core) Molecular Weight (g/mol) Key Applications/Synthesis Methods References
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol N1: Isopropyl; C2: -CH₂CH₂OH ~182.23 (calculated) Asymmetric catalysis, HO-1 inhibitor studies
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Core: Benzimidazole; N1: Allyl; C2: -CH₂CH₂OH 246.29 Layered crystal structures via O–H∙∙∙N bonds
2-(1-(Difluoromethyl)-1H-imidazol-2-yl)ethanol N1: Difluoromethyl; C2: -CH₂CH₂OH ~196.16 High-purity intermediates for drug discovery
(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride N1: Isopropyl; C2: -CH₂SO₂Cl 222.69 Lab reagent for sulfonylation reactions
4-(Adamantan-1-yl)-1-isopropylimidazole N1: Isopropyl; C4: Adamantyl 300.44 Rigid, bulky intermediates for drug design
Key Observations:
  • Core Modifications: Replacing imidazole with benzimidazole (e.g., (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) introduces aromaticity, enhancing π-π stacking but reducing solubility in polar solvents .
  • Substituent Effects: The isopropyl group in the target compound improves lipophilicity compared to allyl or difluoromethyl groups, which may alter membrane permeability in biological systems .
  • Functional Groups : Sulfonyl chloride derivatives (e.g., (1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride) exhibit higher reactivity in nucleophilic substitutions compared to hydroxyl-bearing analogs .
Key Observations:
  • Reduction vs. Condensation : NaBH₄-mediated reductions (e.g., for the target compound) are efficient for alcohol synthesis but may require acidic workup to isolate products . Condensation reactions (e.g., for nitroimidazole derivatives) often employ basic conditions and recrystallization for purification .
  • Catalytic Asymmetry : The target compound’s derivatives (e.g., 3a in ) are synthesized via rhodium-catalyzed asymmetric photoredox reactions, achieving up to 96% enantiomeric excess (ee), highlighting its utility in chiral synthesis .

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